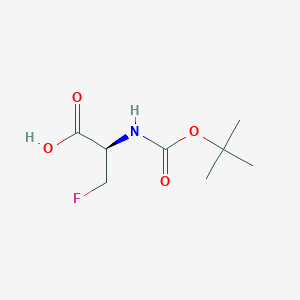

(R)-tert-butoxycarbonylamino-3-fluoropropionic acid

Descripción general

Descripción

®-tert-butoxycarbonylamino-3-fluoropropionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the propionic acid side chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butoxycarbonylamino-3-fluoropropionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Formation of the Propionic Acid Side Chain: The propionic acid side chain is formed through a series of reactions, including alkylation and hydrolysis.

Industrial Production Methods

Industrial production of ®-tert-butoxycarbonylamino-3-fluoropropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-butoxycarbonylamino-3-fluoropropionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of (R)-tert-butoxycarbonylamino-3-fluoropropionic acid is in the development of pharmaceutical compounds. Its structural features allow it to act as a bioisostere for naturally occurring amino acids, providing a means to modify pharmacological properties while maintaining biological activity.

- Neuropeptide Y (NPY) Modulation : Research indicates that modifications using this compound can enhance the binding affinity and selectivity for neuropeptide receptors, potentially leading to new treatments for obesity and metabolic disorders .

Radiopharmaceuticals

The compound has been explored as part of radiolabeling strategies for Positron Emission Tomography (PET). Its ability to incorporate fluorine makes it an attractive candidate for developing PET imaging agents that can visualize biological processes in vivo.

- Fluorinated Tracers : The integration of this compound into tracer molecules has shown promise in improving the sensitivity and specificity of cancer imaging .

Click Chemistry

Click chemistry methodologies have utilized this compound to create bioconjugates that can be used in targeted drug delivery systems. The ability to form stable linkages under mild conditions allows for the development of complex biomolecules with potential therapeutic applications.

- Bioconjugation Techniques : The use of this compound in click chemistry facilitates the synthesis of peptide-drug conjugates, enhancing drug solubility and bioavailability .

Case Study 1: NPY Receptor Antagonism

A study investigated the effects of this compound derivatives on neuropeptide Y receptors. The results demonstrated increased receptor binding affinity compared to non-fluorinated counterparts, suggesting potential therapeutic applications in treating obesity-related disorders .

Case Study 2: PET Imaging Agent Development

Research focusing on the synthesis of fluorinated peptides incorporating this compound revealed enhanced imaging capabilities for tumors. The study highlighted improved target specificity and reduced background noise in imaging scans, paving the way for more accurate cancer diagnostics .

Mecanismo De Acción

The mechanism of action of ®-tert-butoxycarbonylamino-3-fluoropropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The Boc protecting group helps in stabilizing the molecule during chemical reactions and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(S)-tert-butoxycarbonylamino-3-fluoropropionic acid: The enantiomer of the compound with similar properties but different stereochemistry.

tert-butoxycarbonylamino-3-chloropropionic acid: A similar compound with a chlorine atom instead of fluorine.

tert-butoxycarbonylamino-3-bromopropionic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

®-tert-butoxycarbonylamino-3-fluoropropionic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of pharmaceuticals and other bioactive molecules.

Actividad Biológica

(R)-tert-butoxycarbonylamino-3-fluoropropionic acid, also known by its CAS number 76399-81-0, is a fluorinated amino acid derivative that has garnered attention in various fields of biological research. Its unique structural features lend it potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a probe for biological systems.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the propionic acid side chain. This configuration not only influences its reactivity but also its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H12FNO4 |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 76399-81-0 |

| Solubility | Soluble in water |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and interaction with hydrophobic pockets in proteins.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. This inhibition can lead to significant biological effects, including alterations in cell signaling and metabolic regulation.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from fluorinated amino acids have shown enhanced activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the anticancer effects of fluorinated amino acids, including this compound. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Enzyme Interaction Studies : Another research project focused on the interaction of this compound with specific kinases involved in cancer progression. The results indicated that this compound could inhibit kinase activity, thereby reducing cell proliferation in cancer models.

Propiedades

IUPAC Name |

(2R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTDAIHXUZZXQM-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221867 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76399-81-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76399-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.